molecular formula C6H14Cl2N4O B2569210 (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride CAS No. 1255717-31-7

(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

Cat. No.: B2569210
CAS No.: 1255717-31-7
M. Wt: 229.11
InChI Key: PNNLJKZODMGWGK-UHFFFAOYSA-N
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Description

(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a triazole-based compound characterized by a 1,2,4-triazole core substituted at position 4 with a 2-methoxyethyl group and at position 3 with a methanamine moiety, forming a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their biological activities, including antifungal, antibacterial, and antiviral properties .

Properties

IUPAC Name

[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.2ClH/c1-11-3-2-10-5-8-9-6(10)4-7;;/h5H,2-4,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNLJKZODMGWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NN=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl halides.

    Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving formaldehyde and ammonia or primary amines.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring and the amine group. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 4) Amine Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-Methoxyethyl Methanamine (dihydrochloride) C₇H₁₄Cl₂N₄O 241.12 Polar ether group enhances solubility; dihydrochloride salt improves bioavailability
[4-(4-Methylphenyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride () 4-Methylphenyl Methanamine (dihydrochloride) C₁₀H₁₄Cl₂N₄ 261.16 Aromatic substituent increases lipophilicity; potential for CNS penetration
(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride () Cyclopropyl, Methyl Methanamine (dihydrochloride) C₇H₁₄Cl₂N₄ 225.12 Compact substituents may improve metabolic stability
1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-N-methylmethanamine dihydrochloride () 2-Methoxyethyl N-Methylmethanamine (dihydrochloride) C₇H₁₆Cl₂N₄O 241.12 Methylation reduces polarity; may alter receptor binding
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride () 2-Methoxyethyl Piperidine (methyl-substituted) C₁₁H₂₂Cl₂N₄O 297.22 Bulky piperidine group modifies pharmacokinetics; potential for prolonged half-life

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dihydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs (e.g., free base in ).
  • Metabolic Stability : Cyclopropyl and morpholine-containing analogs () demonstrate resistance to cytochrome P450 oxidation, whereas the target compound’s ether group may undergo slower hydrolysis .

Biological Activity

(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities based on available literature and research findings.

  • Molecular Formula : C₆H₁₄Cl₂N₄O
  • Molecular Weight : 229.11 g/mol
  • CAS Number : 1255717-31-7

Biological Activity Overview

The compound exhibits a range of biological activities, primarily related to its interaction with various molecular targets. Here are some key areas of interest:

1. Antifungal Activity

Research indicates that triazole derivatives, including this compound, possess significant antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

2. Anticancer Potential

Studies have shown that compounds with a triazole moiety can act as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone involved in the stabilization of several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, thereby reducing tumor growth and proliferation.

StudyFindings
Inhibition of HSP90 leads to destabilization of oncogenic proteins, showing potential for cancer treatment.
Triazole derivatives demonstrated cytotoxic effects in various cancer cell lines.

3. Neuroprotective Effects

There is emerging evidence suggesting that triazole derivatives may have neuroprotective effects. For instance, they have been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

4. Antimicrobial Properties

In addition to antifungal activity, this compound has demonstrated antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Case Studies

Several studies have explored the biological activity of similar triazole compounds:

  • Study on Anticancer Activity : A study investigated the effects of triazole derivatives on breast cancer cells, revealing that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
  • Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of triazole derivatives resulted in reduced neuronal loss and improved cognitive function following induced oxidative stress.

Research Findings

Recent research has focused on optimizing the structure of triazole compounds to enhance their biological activity:

  • Modifications to the side chains have been shown to improve potency against fungal pathogens.
  • The introduction of different substituents on the triazole ring has been correlated with increased selectivity for HSP90 inhibition.

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